molecular formula C18H16N2O3 B5730433 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

Cat. No. B5730433
M. Wt: 308.3 g/mol
InChI Key: HIIKTNLDOPHXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, also known as MQBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MQBA is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In

Scientific Research Applications

3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, as well as its ability to inhibit cell proliferation and induce apoptosis in cancer cells. 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has also been shown to have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases. Additionally, 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has been studied for its potential as a photosensitizer in photodynamic therapy, a novel cancer treatment that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.

Mechanism of Action

The mechanism of action of 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cell proliferation, and apoptosis. 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. The exact mechanism of action of 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit inflammation, induce apoptosis in cancer cells, and scavenge free radicals. 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for use in cancer therapy. Additionally, 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid in lab experiments is that it is relatively easy to synthesize and obtain in moderate to high yields. Additionally, 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. However, one limitation of using 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental contexts. Additionally, further research is needed to fully understand the safety and toxicity of 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, particularly in vivo.

Future Directions

There are many potential future directions for research on 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid. One area of interest is the development of novel drug delivery systems for 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, which could improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, as well as its effects in different experimental contexts. Finally, there is potential for the development of new therapeutic applications for 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, particularly in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-4-quinolone with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amine. Other methods involve the reaction of 2-methyl-4-quinolone with 3-aminobenzoic acid, followed by methylation of the amine group. The synthesis of 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid is relatively straightforward, and the compound can be obtained in moderate to high yields.

properties

IUPAC Name

3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-8-17(15-10-14(23-2)6-7-16(15)19-11)20-13-5-3-4-12(9-13)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIKTNLDOPHXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331164
Record name 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]benzoic acid

CAS RN

327049-63-8
Record name 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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